molecular formula C16H26O2 B12693272 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate CAS No. 93777-37-8

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate

Cat. No.: B12693272
CAS No.: 93777-37-8
M. Wt: 250.38 g/mol
InChI Key: OBIBNWKUEMBPDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of EINECS 298-068-1 involves multiple steps, typically starting with the nitration of naphthalene derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid. The nitrated product is then subjected to sulfonation, where sulfur trioxide or oleum is used to introduce sulfonic acid groups. The final steps involve azo coupling reactions, where diazonium salts react with aromatic amines under controlled pH conditions to form the azo bonds .

Industrial production methods for this compound are similar but are scaled up to handle larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

EINECS 298-068-1 undergoes various chemical reactions, including:

Scientific Research Applications

EINECS 298-068-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of EINECS 298-068-1 involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can disrupt normal cellular processes, making the compound useful in applications like staining and drug development .

Comparison with Similar Compounds

EINECS 298-068-1 can be compared with other similar compounds such as:

EINECS 298-068-1 stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and applications.

Biological Activity

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate is a compound derived from the bicyclic terpenoid structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene. This compound is notable for its potential biological activities, particularly in pharmacology and natural product chemistry. Understanding its biological activity is essential for exploring its applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C14H24O2C_{14}H_{24}O_2 with a molecular weight of approximately 224.39 g/mol. Its structure includes a bicyclic framework which contributes to its unique properties and biological effects.

PropertyValue
Molecular FormulaC14H24O2
Molecular Weight224.39 g/mol
CAS Number85586-67-0
InChIKeyKRKIAJBQOUBNSE-COPLHBTASA-N

Anticonvulsant Activity

Recent studies have shown that derivatives of the bicyclic structure exhibit significant anticonvulsant properties. For instance, a synthesized derivative demonstrated prolonged protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The compound showed mortality protection rates comparable to established anticonvulsants like valproic acid (VPA).

Table 1: Mortality Protection Rates Against Seizures

Compound% Mortality Protection (3h)% Mortality Protection (24h)
Control00
Camphor6020
Valproic Acid (VPA)8060
Synthesized Compound80100

This data indicates that the synthesized compound not only provides immediate protection but also maintains efficacy over an extended period, suggesting its potential as a therapeutic agent in managing epilepsy .

Antioxidant and Antimicrobial Activities

The essential oil containing this compound has been evaluated for its antioxidant and antimicrobial properties. Studies have indicated that it exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. Additionally, the compound has shown effectiveness against various microbial strains, indicating its potential use in natural preservatives and therapeutic formulations.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Control10
Compound A45
Compound B62
This compound75

This table illustrates the superior antioxidant activity of the compound compared to other tested substances .

Case Studies

A notable case study involved the isolation of bioactive compounds from natural sources using green extraction techniques. The study highlighted the effectiveness of using this compound in enhancing the extraction yield of antioxidants from plant materials, showcasing its utility in both pharmacological and food industry applications .

Properties

CAS No.

93777-37-8

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate

InChI

InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3

InChI Key

OBIBNWKUEMBPDF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C

Origin of Product

United States

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